Product packaging for Bromocubane(Cat. No.:CAS No. 59346-69-9)

Bromocubane

Cat. No.: B14612009
CAS No.: 59346-69-9
M. Wt: 183.04 g/mol
InChI Key: GCQYIRWYCIIVNE-UHFFFAOYSA-N
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Description

Bromocubane is a specialized alkyl halide building block prized in research for its ability to introduce the strained, high-energy cubane scaffold into molecular architectures. This compound is primarily used in advanced organic synthesis as a key intermediate for nucleophilic substitution and cross-coupling reactions, enabling the creation of novel polymers, pharmaceuticals, and high-density materials. Its high reactivity stems from the cubane structure, making it a valuable reagent for studying strain-release phenomena and for constructing complex 3D frameworks in medicinal chemistry. This compound is provided as a high-purity solid or solution and must be handled under inert conditions. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br B14612009 Bromocubane CAS No. 59346-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59346-69-9

Molecular Formula

C8H7Br

Molecular Weight

183.04 g/mol

IUPAC Name

1-bromocubane

InChI

InChI=1S/C8H7Br/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H

InChI Key

GCQYIRWYCIIVNE-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C1C5C2C3C45Br

Origin of Product

United States

Advanced Synthetic Methodologies for Bromocubane and Its Derivatives

Historical Development of Bromocubane Synthesis.

The journey to synthesize this compound is intrinsically linked to the initial preparation of the parent cubane (B1203433) molecule. Early efforts were characterized by multi-step sequences that constructed the cubane framework from brominated precursors.

Foundational Approaches to the Cubane Framework Precursors.

The first successful synthesis of a cubane derivative, and subsequently cubane itself, was reported by Philip Eaton and Thomas Cole in 1964. wikipedia.org A cornerstone of their approach was the use of a brominated precursor, 2-bromocyclopentadienone. This key intermediate was generated in situ and underwent a spontaneous Diels-Alder dimerization, a critical step in forming the carbon skeleton necessary for the cubane cage. wikipedia.org

The synthesis of this brominated precursor began with the allylic bromination of 2-cyclopentenone using N-bromosuccinimide (NBS), followed by the addition of bromine to the double bond, yielding a tribromocyclopentanone. wikipedia.org Subsequent dehydrobromination with diethylamine (B46881) furnished the reactive 2-bromocyclopentadienone. wikipedia.org

A significant alternative approach was later developed that also relied on brominated intermediates. This method involved the bromination of the ethylene (B1197577) ketal of cyclopentanone (B42830) to produce a tribromocyclopentanone derivative, which could then be carried forward through a series of reactions including dehydrobromination and dimerization to build the cubane framework. wikipedia.org

Table 1: Key Steps in the Foundational Synthesis of a Cubane Precursor

Step Starting Material Reagents Key Intermediate
1 2-Cyclopentenone N-Bromosuccinimide (NBS), CCl4 Allylic brominated cyclopentenone
2 Allylic brominated cyclopentenone Br2 2,3,4-tribromocyclopentanone
3 2,3,4-tribromocyclopentanone Diethylamine, ether 2-Bromocyclopentadienone
4 2-Bromocyclopentadienone (self-dimerization) Diels-Alder adduct

Early Introduction of Bromine into the Cubane System.

In the foundational synthetic routes, bromine was not introduced to a pre-formed cubane molecule. Instead, brominated precursors were integral to the construction of the cage itself. The bromine atom in intermediates like the Diels-Alder adduct of 2-bromocyclopentadienone served as a handle for subsequent transformations, such as the Favorskii rearrangement, which was crucial for the ring contraction steps leading to the cubane skeleton. wikipedia.org

The initial synthesis by Eaton and Cole involved a photochemical [2+2] cycloaddition of the endo isomer of the Diels-Alder adduct to form the cage-like structure. wikipedia.org The bromo ketone functionality within this caged intermediate was then converted to a carboxylic acid via the Favorskii rearrangement. wikipedia.org This highlights that the "introduction" of bromine was a strategic element from the outset, enabling the key bond formations required to assemble the highly strained cubane core. Direct bromination of the parent cubane hydrocarbon was not a feature of these early synthetic endeavors.

Contemporary Strategies for this compound Synthesis.

Modern approaches to this compound synthesis have evolved to offer greater control and efficiency, including methods for the direct introduction of bromine onto a pre-existing cubane core. These strategies often leverage advanced organic chemistry principles, including regioselectivity, photochemistry, and radical chemistry.

Regioselective Monobromination of Cubane and its Derivatives.

The direct and selective introduction of a single bromine atom onto the cubane nucleus has been a significant synthetic challenge. A notable advancement in this area is the indirect monobromination of dimethyl cubane-1,4-dicarboxylate. researchgate.net This method provides a route to a synthetically useful monobrominated cubane derivative.

Further research has demonstrated the direct monobromination of cubane 1,4-diester. acs.org This breakthrough provides a valuable synthetic handle, as the resulting carbon-bromine bond can be further functionalized. acs.org The ability to introduce a single bromine atom with high regioselectivity is crucial for the synthesis of well-defined, functionalized cubane derivatives for various applications.

Photochemical Bromination Techniques.

While direct photochemical bromination of the cubane core is not a widely reported method, photochemistry plays a critical role in the synthesis of this compound precursors. The intramolecular [2+2] photocycloaddition is a key step in many syntheses of the cubane skeleton, including the original Eaton and Cole synthesis. wikipedia.orgvapourtec.com This reaction, which forms the caged structure, is often performed on a molecule that already contains bromine atoms.

Radical Bromination Methods and Selectivity.

The functionalization of cubane's C-H bonds can be achieved through radical-mediated reactions. nih.gov The cubyl radical, once generated, can participate in various coupling reactions. nih.gov Radical bromination of alkanes is a well-established method, and its principles can be applied to the cubane system.

The selectivity of radical bromination is governed by the stability of the resulting carbon radical. For alkanes, the order of reactivity of C-H bonds is tertiary > secondary > primary. chemistrysteps.comucalgary.ca In the case of cubane, all C-H bonds are equivalent and can be considered tertiary-like due to the sp2 character of the C-H bonds. However, in substituted cubanes, the electronic effects of the substituents can influence the regioselectivity of radical bromination. Electron-withdrawing groups can deactivate adjacent C-H bonds towards radical abstraction, while electron-donating groups can have the opposite effect.

The high selectivity of bromine radicals compared to chlorine radicals is a key principle in these reactions. chemistrysteps.commasterorganicchemistry.com Bromine radicals are less reactive and therefore more selective, preferentially abstracting the hydrogen atom that leads to the most stable radical intermediate. ucalgary.ca This principle is crucial when attempting to achieve selective bromination of a substituted cubane derivative.

Table 2: Relative Reactivity of C-H Bonds in Radical Halogenation

C-H Bond Type Relative Rate of Chlorination Relative Rate of Bromination
Primary (1°) 1 1
Secondary (2°) 3.9 82
Tertiary (3°) 5.2 1640

Data is generalized for alkanes and illustrates the higher selectivity of bromination.

Indirect Bromination Methodologies

Direct bromination of the cubane core can be challenging to control. Indirect methods, where the bromine atom is introduced into a precursor molecule prior to the formation of the cubane cage, offer a powerful alternative for synthesizing specific isomers. A notable example is the synthesis of dimethyl 2-bromocubane-1,4-dicarboxylate. researchgate.net

Synthesis of Functionalized this compound Derivatives

The direct oxidative functionalization of C-H bonds on a pre-existing this compound molecule is not extensively documented in scientific literature. However, the functionalization of the cubane skeleton itself through C-H activation is an area of active research. researchgate.netresearchgate.net These methods typically involve radical-mediated reactions or directed ortho-metalation pathways. researchgate.netnih.gov

While specific examples commencing with this compound are scarce, these general principles suggest potential pathways. For instance, a hydrogen atom could theoretically be abstracted from a this compound molecule by a potent hydrogen atom–transfer catalyst, generating a bromocubyl radical. This radical intermediate could then be trapped by an oxidizing agent to introduce a new functional group, such as a hydroxyl group. The high C-H bond strength of the cubane cage (approximately 105 kcal/mol) necessitates highly reactive systems for such transformations. researchgate.net The development of selective oxidative functionalization methods that are compatible with the bromo substituent remains a synthetic challenge.

Reductive transformations of this compound intermediates primarily involve the cleavage of the carbon-bromine bond to yield a cubane C-H bond, a process known as reductive dehalogenation. This reaction is valuable for removing a bromine atom after it has served its synthetic purpose, for instance, as a directing group or a precursor to an organometallic species.

Common methods for reductive dehalogenation of alkyl and aryl halides can be applied to this compound. acs.org Catalytic hydrogenation is a frequently used technique, employing a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source. Other chemical methods involve hydride reagents or dissolving metal reductions. The choice of reductant and conditions can be tuned to ensure compatibility with other functional groups on the cubane molecule. organic-chemistry.org

A powerful strategy for preparing polysubstituted bromocubanes is through the generation of cubyl organometallic intermediates from a this compound precursor. The metal-halogen exchange reaction is central to this approach. researchgate.net In this reaction, this compound is treated with a strong organometallic base, typically an alkyllithium reagent like tert-butyllithium, at low temperatures. This process selectively replaces the bromine atom with a metal (lithium), generating a highly reactive cubanyllithium species.

This nucleophilic cubanyllithium intermediate can then be reacted with a wide variety of electrophiles to introduce new substituents onto the cubane cage. By performing this sequence multiple times with different electrophiles, or by starting with a di- or polybrominated cubane, complex polysubstituted bromocubanes can be constructed. This methodology allows for the programmed installation of functional groups onto the rigid cubane scaffold. researchgate.netrsc.org

Examples of Electrophiles for Step 2:

Deuterium (B1214612) Source (e.g., D₂O): To install a deuterium atom.

Carbonyls (e.g., CO₂): To form a carboxylic acid.

Halogens (e.g., I₂): To install a different halogen.

Alkyl Halides (e.g., CH₃I): To add an alkyl group.

The high symmetry of the cubane skeleton means that at least three different substituents must be introduced to create a chiral molecule. A sophisticated method to achieve this with stereocontrol is through the use of a chiral auxiliary. This process, known as desymmetrization, allows for the diastereoselective synthesis of trisubstituted cubanes. nih.govresearchgate.net

The synthesis begins by converting cubanecarboxylic acid into a chiral amide using a chiral amine as the auxiliary. This auxiliary directs the deprotonation of a C-H bond ortho to the amide group with high diastereoselectivity. The resulting cubanyllithium species can be trapped with a first electrophile. The process can be repeated on the other ortho position to introduce a second, different electrophile. If a brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), is used as one of the electrophiles, a chiral, non-racemic polysubstituted this compound can be synthesized. Subsequent removal of the chiral auxiliary reveals the enantioenriched cubane derivative. nih.gov

Mechanistic Investigations and Reactivity Profiles of Bromocubane

Homolytic Substitution Reactions of Bromine on the Cubane (B1203433) Core

Homolytic substitution reactions on the cubane framework, particularly with bromine, are notable for inducing rearrangements of the strained carbon skeleton. smolecule.com The reaction of alkanes with bromine is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of the Br-Br bond to form two bromine radicals. savemyexams.comma.edu These highly reactive radicals can then abstract a hydrogen atom from an alkane, generating an alkyl radical and hydrogen bromide. ma.edu However, in the case of strained polycyclic hydrocarbons like cubane, homolytic substitution with ring cleavage can occur. psu.edu

The photobromination of cubane leads to homolytic substitution processes that can result in the cleavage of carbon-carbon bonds within the cage structure. psu.edursc.org This process is rare but has been observed in structures with condensed four-membered rings. psu.edu The reaction of a bromine atom with the cubane core can generate an intermediate radical which then undergoes rearrangement through β-scission to form a tricyclic radical. psu.edu This radical can then react with molecular bromine to yield dibromotricycloalkene products. psu.edu

The high strain energy of the cubane molecule (161.5 kcal/mol) makes it kinetically stable, as there are no simple, symmetry-allowed pathways for thermal ring-opening. unibo.itacs.org However, the introduction of radical species can trigger rearrangements. smolecule.com The homolytic substitution by a bromine atom on the cubane bridgehead can lead to the scission of C-C bonds. psu.edu

For instance, the attack of a bromine atom at a bridgehead carbon of a cubane-like structure can generate a radical intermediate. psu.edu This intermediate can then rearrange via β-scission, a process involving the cleavage of a carbon-carbon bond beta to the radical center, to yield a more stable, ring-opened tricyclic radical. psu.edu This subsequent radical can then abstract a bromine atom from Br₂ to form a dibrominated tricyclic alkene. psu.edu Further addition of bromine across the double bond can lead to tetrabrominated products. psu.edu These complex rearrangements highlight the unique reactivity of the strained cubane system towards homolytic substitution. smolecule.com

C-Br Bond Activation and Functionalization

The activation of the carbon-bromine (C-Br) bond in bromocubane is a key step for its further functionalization. This activation can be achieved through various methods, including halogen-metal exchange reactions and the use of organometallic reagents. acs.orgresearchgate.net The C-Br bond, being relatively long and weak, is more susceptible to cleavage compared to C-C or C-H bonds. reddit.com Visible-light photocatalysis has also emerged as a method for activating aliphatic C-Br bonds. organic-chemistry.org

Halogen-metal exchange reactions are a powerful tool for converting C-Br bonds into more reactive carbon-metal bonds. tcnj.eduias.ac.in This process typically involves the reaction of an organobromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu In the context of cubane, halogen-metal exchange has been successfully applied to iodinated derivatives to synthesize a variety of functionalized cubanes. researchgate.net While less common for this compound, the principle remains the same, offering a pathway to cubyl-metal species. acs.org

The use of dianionic organozincates has been shown to be effective for halogen-metal exchange on functionalized iodocubane (B12285268) derivatives, yielding cubyl metal species with good nucleophilicity. acs.org This method has demonstrated tolerance for various functional groups. acs.org The resulting organocubane reagents can then react with a range of electrophiles to introduce new substituents onto the cubane core. acs.org

A study on bromoaryl-substituted β-lactams demonstrated that halogen-metal exchange using n-butyllithium can occur at low temperatures (-100 °C) without reacting with the sensitive β-lactam ring. tcnj.edu This highlights the potential for chemoselective functionalization of brominated compounds containing other reactive functional groups.

The organometallic chemistry of cubane provides a versatile platform for its functionalization. msu.edu The formation of organocubane reagents, often through halogen-metal exchange, allows for the introduction of a wide array of functional groups. researchgate.netmsu.edu These organometallic intermediates exhibit nucleophilic character at the carbon atom bonded to the metal. msu.edu

Grignard reagents, which are organomagnesium compounds, are widely used in organic synthesis, and similar reactivity can be expected from cubylmagnesium halides formed from this compound. wikipedia.org The reaction of 1,4-diiodocubane (B12515461) with methyl lithium has been shown to produce 4-methyl-1-iodocubane, proceeding through a cubane-1,4-diyl intermediate. thieme-connect.com

Furthermore, the development of protocols for the iodine-metal exchange on cubane using lithium organozincates has expanded the toolkit for creating functionalized cubanes. acs.org These reactions have enabled the attachment of various elements, including boron, phosphorus, zinc, tin, and silicon, to the cubane scaffold. researchgate.net However, subsequent cross-coupling reactions like Suzuki-Miyaura, Negishi, and Stille have proven to be challenging with these cubane nucleophiles. researchgate.net

Radical Reactivity of this compound and its Derivatives

The radical reactivity of this compound and its derivatives is a significant aspect of its chemistry, offering pathways for functionalization that are complementary to ionic and organometallic methods. smolecule.comresearchgate.net The cubane C-H bond can react with radical species, a reactivity that was unexpectedly discovered during attempts at decarboxylative radical iodination. researchgate.net

The initiation of radical reactions often involves the homolytic cleavage of a weak bond, such as the O-O bond in peroxides or the Br-Br bond under UV irradiation. ma.edulibretexts.org The resulting radicals can then participate in chain reactions. libretexts.org

Cubyl radicals can be generated through two primary pathways: direct hydrogen atom abstraction (HAT) from a C-H bond or indirectly from a precursor like iodocubane or a cubanecarboxylic acid. thieme-connect.com The generation of a cubyl radical via HAT requires a suitable catalyst that can selectively abstract a hydrogen atom from the cubane C-H bond. researchgate.net

Once formed, the cubyl radical is a highly reactive intermediate. rsc.org Despite the strain of the cubane cage, the cubyl radical can be generated and participate in further reactions. researchgate.net For example, photobromination of homocubane, a related cage compound, proceeds through homolytic substitution, indicating the accessibility of radical pathways. psu.edursc.org

The reactivity of the cubyl radical allows for various transformations. It can be trapped by radical acceptors, such as electron-deficient alkenes, in conjugate addition reactions. researchgate.net The development of catalytic methods to generate cubyl radicals under mild conditions is an active area of research, aiming to expand the utility of cubanes in constructing functional molecules. researchgate.net

Site-Selective Radical Functionalization Processes

The functionalization of C-H bonds in cubane systems through radical pathways presents a significant synthetic challenge due to the potential for over-substitution. wikipedia.org However, the unique electronic properties of the cubane cage, specifically the high s-character of the C-H bonds, make radical reactions more feasible than on typical saturated hydrocarbons. thieme-connect.com

Site-selectivity in radical functionalization of this compound can be influenced by the directing effects of existing substituents. For instance, the presence of an amide directing group can facilitate ortho-metalation, which has become a reliable method for site-selective functionalization in the cubane system. thieme-connect.com While direct radical generation can be less selective, strategic placement of functional groups can control the position of radical formation. thieme-connect.com

Research has shown that in certain cases, the electronic properties of a substituent can direct radical halogenation. For example, the highly electronegative fluorine atom in fluorocubane directs radical formation away from the ortho-positions, leading to the site-selective formation of 1,3-disubstituted cubanes. thieme-connect.com This suggests that the bromine atom in this compound could similarly influence the regioselectivity of radical reactions.

Recent advancements in radical chemistry have introduced methods for remote C-H functionalization. nih.gov These strategies often involve the generation of a radical at a specific site, which then undergoes an intramolecular hydrogen atom transfer (HAT) to a different position, enabling functionalization at a remote, unactivated C-H bond. nih.gov Such methodologies could potentially be applied to this compound to achieve site-selective functionalization at positions not easily accessible by other means.

Nucleophilic Substitution Patterns of this compound

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient electrophile, resulting in the displacement of a leaving group. libretexts.org The mechanism of these reactions can be either bimolecular (SN2), involving a single concerted step, or unimolecular (SN1), proceeding through a carbocation intermediate. libretexts.orgcognitoedu.org

In the context of this compound, the bromine atom serves as the leaving group. libretexts.org The rigid, strained structure of the cubane cage influences its reactivity in nucleophilic substitution reactions. The high s-character of the exocyclic orbitals of cubane makes the carbon atoms of the cage somewhat electron-rich, which could affect the rate and mechanism of nucleophilic attack. wikipedia.org

The nature of the nucleophile is a critical factor. cognitoedu.org Strong nucleophiles, such as hydroxide (B78521) or cyanide ions, are more likely to participate in SN2-type reactions. cognitoedu.org Weaker nucleophiles, like water or alcohols, may favor an SN1 pathway, particularly if the cubyl cation is sufficiently stable. chemguide.co.ukamherst.edu

Table 1: Factors Influencing Nucleophilic Substitution

Factor Influence on this compound Substitution
Substrate Structure The rigid cubane framework may disfavor the backside attack required for a typical SN2 reaction. libretexts.org The stability of a potential cubyl carbocation is crucial for an SN1 pathway. amherst.edu
Nucleophile Strength Stronger nucleophiles increase the rate of SN2 reactions. cognitoedu.org
Leaving Group Ability Bromide is a good leaving group, facilitating both SN1 and SN2 reactions. libretexts.org

| Solvent Polarity | Polar protic solvents stabilize the carbocation intermediate in SN1 reactions, while polar aprotic solvents favor SN2 reactions. amherst.edu |

Influence of Bromine on Cubane Electrophilicity

The presence of a bromine atom on the cubane skeleton significantly impacts its electrophilicity. Halogens are more electronegative than carbon, leading to a polar carbon-halogen bond where the carbon atom bears a partial positive charge (δ+). libretexts.org This δ+ character makes the carbon atom attached to the bromine in this compound an electrophilic center, susceptible to attack by nucleophiles. libretexts.org

The electronegativity of bromine (Pauling scale value of 2.8) is substantial enough to induce a significant dipole moment in the C-Br bond. libretexts.org This polarization is the primary reason for the electrophilic nature of the carbon atom in this compound, which is the basis for its participation in nucleophilic substitution reactions. libretexts.org

Cross-Coupling Reactions Involving this compound Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsigmaaldrich.com These reactions typically involve an organic halide, like this compound, and an organometallic reagent, coupled in the presence of a transition metal catalyst, most commonly palladium. libretexts.org

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (this compound) to form a palladium(II) intermediate. libretexts.org

Transmetalation: A functional group is transferred from an organometallic reagent to the palladium(II) center. libretexts.org

Reductive Elimination: The two coupled groups are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the final product. libretexts.org

The success of cross-coupling reactions with this compound depends on several factors, including the choice of catalyst, ligands, base, and solvent. sigmaaldrich.commdpi.com The reactivity of this compound in these reactions can be influenced by the strain of the cubane cage and the electronic properties of other substituents present on the scaffold. While some studies have reported challenges with palladium-catalyzed cross-coupling of certain cubane derivatives, others have successfully attached key elements like boron and phosphorus to the cubane scaffold, which are precursors for reactions like Suzuki-Miyaura coupling. researchgate.net

Table 2: Common Cross-Coupling Reactions Potentially Applicable to this compound

Reaction Name Coupling Partners Catalyst System (Typical)
Suzuki-Miyaura Coupling Organoboron Reagent Pd Catalyst, Base
Stille Coupling Organotin Reagent Pd Catalyst
Negishi Coupling Organozinc Reagent Pd or Ni Catalyst
Sonogashira Coupling Terminal Alkyne Pd Catalyst, Cu Co-catalyst, Base

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Base |

Rearrangement Reactions of this compound

The highly strained cubane framework is susceptible to rearrangement reactions, particularly when catalyzed by metal ions. wikipedia.org The most well-known rearrangement of cubane is its isomerization to cuneane, which can be promoted by silver(I) or palladium(II) ions. wikipedia.orgelte.hu

The proposed mechanism for the metal-catalyzed rearrangement involves the oxidative addition of the metal ion into a C-C bond of the cubane cage. elte.hu This is followed by the formation of a carbocation intermediate, which then undergoes a skeletal rearrangement to the cuneane structure. elte.hu The presence and electronic nature of substituents on the cubane ring can influence the regioselectivity of the rearrangement. nih.gov For instance, electron-withdrawing groups have been observed to inhibit the reaction. nih.gov

It is plausible that this compound would undergo similar rearrangement reactions. The bromine substituent could potentially influence the site of initial metal ion coordination and the subsequent bond migrations, leading to specific cuneane isomers. Other rearrangement pathways, such as ring-opening to form tricyclooctadiene or cyclooctatetraene (B1213319) derivatives, have also been reported for cubanes under certain conditions, and could be a possibility for this compound. elte.hu

Some rearrangement reactions, like the Favorskii rearrangement, are instrumental in the synthesis of the cubane core itself, involving the contraction of a five-membered ring to form the six-membered faces of the cubane cage. unibo.it While not a rearrangement of this compound, this highlights the importance of rearrangement reactions in the broader chemistry of cubanes. unibo.it

Structural Elucidation and Conformational Analysis of Bromocubane Systems

X-ray Crystallographic Studies of Bromocubane Derivatives.cdnsciencepub.comresearchgate.netmindat.org

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline solids, providing precise data on atomic positions, bond lengths, and bond angles. anton-paar.comnih.gov Studies on brominated cubane (B1203433) derivatives have been instrumental in understanding the subtle geometric perturbations induced by halogen substitution on the cubane framework. numberanalytics.com

These studies indicate that the fundamental cubic shape of the carbon skeleton is largely maintained. However, the substitution with bromine atoms introduces slight distortions to the ideal cubic symmetry. Analysis of the atomic positions in 1,4-dithis compound suggests a minor compression of the cage structure along the C1-C4 symmetry axis, where the bromine atoms are attached. cdnsciencepub.com This is reflected in slight deviations of the internal bond angles at the substituted carbon atoms, which are observed to be slightly larger than 90°. cdnsciencepub.com In contrast, a study of 4-bromocubane-1-carbaldehyde noted that the crystal structure was highly disordered, which complicated the precise assignment of atomic positions. researchgate.net

The strained nature of the cubane cage results in C-C bond lengths that differ from those in typical acyclic or unstrained cyclic alkanes. In cubane derivatives, the average C-C bond length is approximately 1.556 Å. researchgate.net For 1,4-dithis compound, the C-C bond length was found to be at the upper limit of this range, at 1.567 Å. cdnsciencepub.comresearchgate.net This value is slightly shorter than the vibrationally averaged C-C distance of 1.573 Å determined for cubane itself in the gas phase. cdnsciencepub.com

The carbon-bromine (C-Br) bond length in 1,4-dithis compound was determined to be 1.926 Å. cdnsciencepub.comresearchgate.net This is notably shorter than the typical C-Br bond length of ~1.97 Å in unstrained alkyl bromides, a phenomenon attributed to the increased s-character of the carbon orbital involved in the C-Br bond due to the unique geometry of the cubane cage. uzh.ch

BondCompoundBond Length (Å)
C-C 1,4-Dithis compound1.567
C-Br 1,4-Dithis compound1.926
C-C (standard alkane) -~1.54
C-Br (standard alkyl bromide) -~1.97

This table presents key bond length data for 1,4-dithis compound as determined by X-ray crystallography and compares it to standard values.

For this compound derivatives, the packing is influenced by the shape of the cubane cage and the presence of the bromine substituent. In the crystal structure of 4-bromocubane-1-carbaldehyde, a linear stacking pattern has been observed, where the cubane cages of adjacent molecules align with one another. researchgate.net This arrangement suggests that van der Waals interactions between the hydrocarbon cages play a significant role in directing the crystal packing.

Spectroscopic Characterization of this compound

Spectroscopic methods are essential for characterizing molecular structure, providing information that complements crystallographic data. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools for elucidating the structure of this compound in solution and probing its vibrational properties.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. youtube.combhu.ac.in The symmetry of a molecule dictates the number of unique signals observed in its NMR spectra.

For an unsubstituted cubane molecule, all eight protons and all eight carbons are chemically equivalent due to its high symmetry. This results in a single sharp peak in both the ¹H NMR spectrum (at approximately 4.05 ppm) and the ¹³C NMR spectrum. sci-hub.box

In monosubstituted this compound, the symmetry is lowered. The protons and carbons are no longer all equivalent. Three distinct signals are expected in the ¹H NMR spectrum, corresponding to the proton on the carbon bearing the bromine, the three protons on the adjacent carbons, and the three protons on the carbons opposite the bromine-bearing carbon. Similarly, three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Studies on 1,4-dithis compound using NMR in a liquid crystal solution have shown a distortion of the proton positions from an ideal cubic arrangement, corroborating findings from X-ray diffraction. cdnsciencepub.comresearchgate.net

NucleusEnvironmentEstimated Chemical Shift (ppm)Expected Signals for this compound
¹H CH -Br~4.2 - 4.51
¹H CH (adjacent to C-Br)~4.0 - 4.21
¹H CH (opposite C-Br)~3.9 - 4.11
¹³C C -Br~50 - 601
¹³C C (adjacent to C-Br)~45 - 551
¹³C C (opposite C-Br)~40 - 501

This table provides estimated chemical shifts and the expected number of unique signals for the different proton and carbon environments in this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. wikipedia.orgtanta.edu.eg These vibrations, such as the stretching and bending of chemical bonds, occur at characteristic frequencies that can be used to identify functional groups and probe molecular structure. uwimona.edu.jmyoutube.com

The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to the vibrations of its constituent bonds. The key vibrational modes for this compound include:

C-H Stretching: Vibrations involving the stretching of the carbon-hydrogen bonds. For sp³-hybridized carbons in strained systems, these typically appear in the region of 3000-3100 cm⁻¹.

Cubane Cage Vibrations: The C-C bonds of the cubane framework undergo complex stretching and bending vibrations. These skeletal vibrations give rise to a series of absorptions in the fingerprint region of the IR spectrum (below 1500 cm⁻¹), which are characteristic of the cubane cage structure.

C-Br Stretching: The vibration of the carbon-bromine bond. This is typically a strong absorption and is expected to appear in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H Stretch Cubyl C-H3000 - 3100
C-C Stretch/Bend Cubane Cage< 1500
C-Br Stretch Alkyl Bromide500 - 600

This table outlines the principal vibrational modes for this compound and their expected absorption frequencies in an IR spectrum.

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragment ions. csic.esvaia.com For this compound systems, electron impact (EI) mass spectrometry is a common method for molecular ion analysis. In EI-MS, the sample is bombarded with high-energy electrons, typically at 70 eV, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). csic.esdocbrown.info This molecular ion is a radical cation that carries the mass information of the original compound.

A defining characteristic in the mass spectrum of any monobrominated compound, including this compound, is the presence of a distinctive molecular ion region. Bromine has two stable, naturally occurring isotopes, bromine-79 (⁷⁹Br) and bromine-81 (B83215) (⁸¹Br), which have a near 1:1 natural abundance ratio (approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br). vaia.comyoutube.com Consequently, the molecular ion of this compound appears as a pair of peaks of almost equal intensity, separated by two mass-to-charge (m/z) units. youtube.com This doublet is referred to as the M⁺ and M+2 peaks.

For this compound (C₈H₇Br), the molecular ion containing the ⁷⁹Br isotope will have a nominal m/z value of 182, while the ion containing the ⁸¹Br isotope will appear at m/z 184. The observation of this nearly 1:1 doublet is a clear indicator of the presence of a single bromine atom within the molecule.

The high-energy nature of electron impact ionization often causes the molecular ion to undergo fragmentation. orgchemboulder.com A primary and predictable fragmentation pathway for this compound is the cleavage of the carbon-bromine bond. This fragmentation results in the loss of a bromine radical (•Br) and the formation of a cubyl cation (C₈H₇⁺). This even-electron cation is expected to be a prominent peak in the mass spectrum. The m/z value for the cubyl cation would be 103, calculated from the mass of eight carbon atoms and seven hydrogen atoms. The subsequent fragmentation of the strained cubane cage itself can be complex, leading to a variety of smaller hydrocarbon ions, though the cubyl cation is often a significant fragment observed in the mass spectra of substituted cubanes. vaia.comnist.gov

The key ions expected in the electron impact mass spectrum of this compound are summarized in the table below.

Table 1: Key Ions in the Mass Spectrum of this compound

m/z Value Ion Formula Description
182 [C₈H₇⁷⁹Br]⁺• Molecular ion (M⁺) containing the ⁷⁹Br isotope.
184 [C₈H₇⁸¹Br]⁺• Molecular ion (M+2) containing the ⁸¹Br isotope.

Theoretical and Computational Chemistry of Bromocubane

Density Functional Theory (DFT) Calculations for Bromocubane

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. mdpi.comukm.my It offers a balance between computational cost and accuracy, making it suitable for complex systems like halogenated cubanes. nih.gov

Investigation of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. mdpi.comnih.gov For halogenated cubanes, these calculations can elucidate the mechanisms of reactions such as radical halogenation.

While specific DFT studies on the reaction pathways of this compound are not extensively detailed in the available literature, analogous studies on chlorinated cubane-1,4-dicarboxylates provide a clear framework for how such investigations would proceed. acs.orgnih.gov For instance, the radical chlorination of dimethyl cubane-1,4-dicarboxylate was explored using the B3LYP-D3BJ/6-311+G(d,p) level of theory. acs.orgnih.govresearchgate.net These calculations successfully rationalized the preferential formation of certain isomers by determining the energies of the various transition states and intermediates involved. acs.orgnih.gov

A similar DFT-based approach for this compound would involve:

Modeling Reactants and Products: Creating accurate 3D models of this compound and potential reaction products.

Locating Transition States: Searching the potential energy surface for the saddle points that connect reactants to products. This is a critical step, as the transition state structure determines the activation energy of the reaction. sciepub.com

Calculating Reaction Energies: Determining the energies of reactants, products, transition states, and any intermediates to construct a complete reaction energy profile. acs.orgnih.gov This profile reveals the kinetic and thermodynamic feasibility of a proposed pathway. For example, in the chlorination study, DFT predicted the formation of a stable intermediate complex between the cubane (B1203433) derivative and a chlorine radical, followed by a hydrogen atom transfer with a specific transition state energy (E_TS). acs.orgnih.gov

Such computational investigations are crucial for understanding and predicting the outcomes of chemical reactions involving this compound, guiding synthetic efforts. researchgate.net

Electronic Structure and Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations provide detailed information about electron distribution and molecular orbitals. For substituted cubanes, a key finding is that the substituent groups withdraw electrons from the cubane cage. researchgate.net This electronic perturbation reduces the repulsion between the C-C bonds of the cage, which can result in a release of the inherent strain of the cubane skeleton, particularly for isomers with fewer substituents. researchgate.net

An electronic structure analysis of this compound using DFT would focus on:

Molecular Orbitals: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are central to understanding the molecule's reactivity towards electrophiles and nucleophiles.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge throughout the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for predicting sites of nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the hybridization of atomic orbitals and the nature of the C-Br bond, including its polarity and s-character. In highly strained systems like cubane, the s-character of the bonding to substituents is notably large. tdx.cat

The study of octafluorocubane's radical anion, C8F8-, revealed that an otherwise-free electron could be trapped inside the cube, making it the world's smallest charged box. wikipedia.org This highlights the unusual electronic properties of halogenated cubanes that can be uncovered through computational analysis.

Wavefunction Theory Methods Applied to this compound

Wavefunction theory (WFT) methods are a family of ab initio computational techniques that directly solve approximations to the Schrödinger equation. jussieu.frwikipedia.org While often more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory can provide highly accurate energies, making them ideal for studying properties like strain energy. uu.nlaps.org

Prediction and Analysis of Strain Energies in this compound

The cubane framework possesses an exceptionally high ring strain energy, with reported values around 161.5–169.1 kcal/mol. researchgate.net This strain is a defining feature of its chemistry. WFT methods are particularly well-suited for quantifying this strain. The strain energy is typically calculated using isodesmotic or homodesmotic reactions, which are hypothetical reactions designed to ensure that errors from the computational method largely cancel out. nih.govresearchgate.net

In a study of hypothetical hexahalogenated cubane-1,4-dicarboxylic acids, WFT methods were used to predict the relative strain energies. nih.govresearchgate.net The calculations, performed at the DLPNO-CCSD(T)/cc-PVQZ level of theory, provide a benchmark for understanding how halogen substitution impacts the stability of the cubane core. nih.gov For the hexabromo derivative, the relative strain was found to be significantly lower than for its fluoro- and chloro-analogs, indicating a stabilizing effect. nih.govresearchgate.netscribd.com

Comparative Strain Energy Studies with Other Halogenated Cubanes

A key advantage of computational chemistry is the ability to systematically study trends across a series of related molecules. Comparing the strain energy of this compound derivatives to other halogenated cubanes provides valuable insight into the role of the halogen atom's size and electronegativity.

A predictive study on hexahalogenated cubane-1,4-dicarboxylic acids using WFT methods yielded a clear trend. acs.orgnih.govresearchgate.net The relative strain energy was found to decrease as the size of the halogen atom increased. nih.govresearchgate.netscribd.com The hexafluorinated derivative was the most strained, while the hexaiodo derivative was the least. nih.govresearchgate.netscribd.com

Table 1: Calculated Relative Strain Energies of Hexahalogenated Cubane-1,4-dicarboxylic Acids

Compound Halogen Relative Strain Energy (kcal/mol)
6F Fluorine 57.5
6Cl Chlorine 23.7
6Br Bromine 16.7
6I Iodine 4.0

Data sourced from studies predicting strain energies using wavefunction theory methods. nih.govresearchgate.netscribd.com

This trend suggests that larger, more polarizable halogens like bromine are better able to mitigate the strain of the cubane cage compared to smaller, more electronegative halogens like fluorine. This is a critical finding for the rational design of substituted cubanes with tailored stabilities. nih.gov

Computational Modeling of this compound Reactivity

Computational modeling of reactivity combines various theoretical methods to predict how a molecule will behave in a chemical reaction. rsc.orgresearchgate.netnih.gov For a molecule like this compound, this involves using the insights from DFT and WFT to build a comprehensive picture of its potential chemical transformations.

The goal of modeling reactivity is to move from static properties (like electronic structure and strain) to a dynamic understanding of reaction mechanisms and rates. nih.gov This involves several key aspects:

Predicting Reactive Sites: Using analyses like condensed Fukui functions or mapping the electrostatic potential to predict which atoms in the this compound molecule are most likely to be attacked by a given reagent. researchgate.net

Simulating Reaction Dynamics: In more advanced studies, molecular dynamics simulations can be used to model the time-evolution of a reaction, providing a more detailed picture than static energy profiles alone. nih.gov

Combining Methods for Accuracy: Often, a tiered approach is used. For instance, a less computationally expensive method might be used to explore many possible reaction pathways, with the most promising candidates then being re-evaluated with a highly accurate (and more expensive) method like coupled-cluster theory to refine the energy barriers. compchem.nl

By computationally modeling the reactivity of this compound, researchers can screen for potential reactions, understand unexpected experimental outcomes, and design new synthetic routes to novel cubane-based materials. tdx.catrsc.org

Table 2: Summary of Theoretical Methods and Their Applications to this compound

Theoretical Method Primary Application Key Insights for this compound
Density Functional Theory (DFT) Reaction Pathways, Electronic Structure Elucidation of reaction mechanisms, identification of transition states, analysis of frontier orbitals and charge distribution. ukm.myacs.org
Wavefunction Theory (WFT) Strain Energy Calculation Accurate prediction of strain energy, comparative analysis of stability across halogenated cubanes. nih.govjussieu.fr

| Computational Reactivity Modeling | Prediction of Chemical Behavior | Identification of reactive sites, simulation of reaction outcomes, rational design of new synthetic pathways. rsc.orgresearchgate.net |

Quantum Chemical Descriptors for this compound Reactivity

Quantum chemical descriptors are quantitative values derived from computational chemistry calculations that help to predict and rationalize the electronic structure, properties, and reactivity of molecules. nih.gov For this compound, while comprehensive studies focusing solely on its descriptors are limited, high-level theoretical calculations on the parent cubane molecule and its associated reactive intermediates (cubyl radical and cubyl cation) provide critical data for understanding its reactivity profile. researchgate.netnih.gov

These descriptors, calculated using sophisticated methods like the W1-F12 explicitly correlated composite method, offer a quantitative basis for the reactivity patterns discussed in the previous section. nih.gov

Key Calculated Descriptors for the Cubane System:

The following table summarizes important thermochemical descriptors calculated for cubane and its radical, which are fundamental to understanding the reactivity of derivatives like this compound. The presence of a bromine atom would quantitatively alter these values through inductive and field effects, but the data for the parent system provides a robust baseline.

DescriptorSpeciesCalculated Value (kJ/mol)Significance for Reactivity
C-H Bond Dissociation Enthalpy (BDE)Cubane438.4 ± 4Energy required to homolytically cleave a C-H bond to form a cubyl radical; a key parameter for assessing the feasibility of radical abstraction reactions. researchgate.netnih.gov
Ionization EnergyCubane1435.1 ± 4Energy required to remove an electron from the molecule; relates to the ease of forming a radical cation and susceptibility to oxidation or SET processes. nih.gov
Electron AffinityCubyl Radical45.8 ± 4Energy released when an electron is added to the radical to form an anion; indicates the radical's ability to act as an electron acceptor. researchgate.netnih.gov
Gas-Phase AcidityCubane1704.6 ± 4Enthalpy change for the deprotonation of cubane in the gas phase (C₈H₈ → C₈H₇⁻ + H⁺); reflects the stability of the cubyl anion. nih.gov
Strain EnergyCubane667.2The excess energy of the molecule due to its constrained geometry compared to a strain-free reference; a major driver of its chemical reactivity. researchgate.netnih.gov
Strain EnergyCubyl Radical689.4The strain energy of the radical intermediate; its increase relative to the parent cubane influences the energetics of radical formation. researchgate.netnih.gov

Intermolecular Interactions and Advanced Applications in Chemical Synthesis

Bromocubane in Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region in another molecule. wikipedia.orgmdpi.com In this compound, the bromine atom can participate in such interactions, which can influence its chemical behavior and stability.

Influence on Chemical Behavior and Stability

The presence of the bromine atom on the cubane (B1203433) cage introduces a site for potential halogen bonding. Research has shown that brominated cubanes can engage in halogen bonding, which can affect their reactivity and stability within various chemical environments. smolecule.com The larger size and greater polarizability of bromine compared to chlorine or fluorine can lead to distinct nucleophilic substitution behaviors and can better stabilize certain reactive intermediates. smolecule.com This characteristic makes this compound an intriguing subject for synthetic chemists exploring novel reaction pathways. smolecule.com The stability of the cubane system itself is noteworthy; despite its high strain energy (161.5 kcal/mol), it possesses considerable kinetic stability, with a decomposition temperature exceeding 220 °C. acs.org This stability is attributed to the absence of symmetry-allowed pathways for a concerted two-bond ring-opening reaction. acs.org

Complex Formation of this compound with Substrates

This compound's ability to form complexes with other molecules is a key aspect of its chemistry, opening doors for its use in various applications.

Applications in Catalysis and Supramolecular Chemistry

The formation of stable complexes between this compound and various substrates enhances its utility in the fields of catalysis and supramolecular chemistry. smolecule.com Supramolecular chemistry focuses on systems involving molecular assemblies and intermolecular bonds, and the specific recognition and binding properties of molecules are central to this field. iccas.ac.cnwikipedia.org In catalysis, the formation of an enzyme-substrate complex, for instance, lowers the activation energy of a reaction, thereby increasing its rate. mytutor.co.uk Similarly, the complexation of this compound can create specific microenvironments that facilitate or direct chemical transformations. catalysis.blog The development of supramolecular catalysts, inspired by enzymatic systems, utilizes non-covalent interactions to achieve high efficiency and selectivity in reactions. wikipedia.org The ability of this compound to form such complexes makes it a candidate for designing novel catalytic systems. smolecule.com

This compound as a Synthetic Building Block for Complex Molecules

The unique structure of this compound makes it a valuable building block in organic synthesis, particularly for creating complex and highly strained molecular architectures. illinois.eduscbt.comfrontierspecialtychemicals.comchemdiv.comsigmaaldrich.com

Role in the Synthesis of Highly Strained Organic Systems

The inherent strain in the cubane cage is a source of potential energy, making its derivatives, including this compound, candidates for developing high-energy materials. smolecule.com The synthesis of highly strained molecules is a significant area of research, pushing the boundaries of chemical space and enabling the construction of complex molecules with unique properties. chemrxiv.orgrsc.org this compound serves as an intermediate in the synthesis of more intricate organic molecules due to its distinct reactivity. smolecule.com The strain-releasing transformations of such molecules can be a powerful tool for constructing complex architectures selectively and efficiently. chemrxiv.orgnih.gov

Precursor for Functionalized Cubane Scaffolds

This compound is a key precursor for the synthesis of a variety of functionalized cubane scaffolds. soton.ac.uk These scaffolds have garnered significant interest in medicinal chemistry as potential bioisosteres for phenyl rings, potentially leading to improved physical and biological properties in drug candidates. acs.orgsoton.ac.ukacs.org The cubane unit also serves as a rigid, non-aromatic spacer in the development of organic materials and polymers. soton.ac.uk

Metal-halogen exchange reactions involving iodinated cubane derivatives have been optimized to attach various elements like boron, phosphorus, zinc, tin, silicon, and sulfur to the cubane core, often in high-yielding, one-pot reactions from readily available precursors. researchgate.net For example, 4-bromocubane-1-carbaldehyde has been synthesized through the oxidation of 4-bromo-1-hydroxymethylcubane. researchgate.net This aldehyde and other functionalized cubanes are valuable intermediates for further chemical modifications. The ability to introduce a range of functional groups onto the cubane skeleton, starting from precursors like this compound, underscores its importance in synthetic chemistry. acs.orgresearchgate.net

Comparative Research with Other Halogenated Cubane Analogs

Comparative Reactivity Studies: Bromocubane vs. Chlorocubane and Fluorocubane

The reactivity of halocubanes in nucleophilic substitution reactions is a subject of considerable interest, as the rigid, strained framework of the cubane (B1203433) cage precludes reaction pathways common for other alkyl halides. libretexts.org Specifically, the geometry of the cubane bridgehead carbon makes both classical S(_N)2 backside attack and the formation of a planar S(_N)1 carbocation intermediate highly unfavorable. libretexts.orgdoubtnut.com Consequently, nucleophilic substitution on the cubane skeleton often proceeds through alternative mechanisms, such as those involving single-electron transfer (SET) to form radical intermediates. doubtnut.com

Differences in Nucleophilic Substitution Profiles

The nature of the halogen atom significantly influences the rate and profile of nucleophilic substitution reactions on the cubane core. A key factor governing this reactivity is the strength of the carbon-halogen (C-X) bond. The bond strength decreases down the halogen group, following the order C-F > C-Cl > C-Br > C-I. doubtnut.comquora.com This trend directly impacts the ease with which the C-X bond can be cleaved, a crucial step in many substitution pathways.

Fluorocubane: The carbon-fluorine bond is exceptionally strong, making fluorocubane generally the least reactive of the three analogs in nucleophilic substitution reactions. liu.edu Reactions requiring the cleavage of the C-F bond are typically sluggish and require harsh conditions.

Chlorocubane: With a weaker C-Cl bond compared to the C-F bond, chlorocubane exhibits greater reactivity than fluorocubane. liu.edu

This compound: Possessing the weakest carbon-halogen bond among the three, this compound is the most reactive toward nucleophilic substitution. liu.edu The C-Br bond is more readily broken, facilitating reactions that involve the departure of the bromide ion as a leaving group.

This reactivity trend (R-F < R-Cl < R-Br) is a general principle in nucleophilic substitution reactions of alkyl halides and holds true for the cubane system. liu.edu For instance, in reactions proceeding via an S(_N)1-like mechanism, the rate-determining step is the formation of the carbocation, which is initiated by the departure of the leaving group. libretexts.org A better leaving group (weaker base) will depart more easily, leading to a faster reaction. Since the leaving group ability of the halides follows the trend I > Br > Cl > F, this compound is expected to be more reactive than chlorocubane and significantly more reactive than fluorocubane in such reactions.

Computational studies on the S(_N)2 reaction of various nucleophiles with methyl chloride have shown that in the gas phase, fluoride (B91410) is the best nucleophile. sciforum.net However, in solution, the trend is often reversed due to solvation effects, with bromide being a better nucleophile than chloride. sciforum.net While the S(_N)2 mechanism is disfavored for cubanes, these computational findings highlight the complex interplay of factors that determine nucleophilicity and leaving group ability.

Stabilization of Reactive Intermediates by Different Halogens

The stability of reactive intermediates, such as carbocations, carbanions, and radicals, is paramount in determining the feasibility and outcome of many chemical reactions. In the context of halocubanes, the nature of the halogen substituent can exert a significant influence on the stability of these transient species.

Cubyl Cation: The formation of a cubyl cation is highly disfavored due to the immense strain associated with a positively charged, sp-hybridized carbon within the rigid cubane framework, which cannot adopt the preferred planar geometry. doubtnut.commasterorganicchemistry.com However, if a carbocation were to form, the attached halogen could influence its stability through two opposing effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M) via its lone pairs.

Inductive Effect: All halogens are more electronegative than carbon and thus exert a destabilizing inductive effect on an adjacent carbocation. This effect is strongest for fluorine and decreases down the group (F > Cl > Br). wikipedia.org

Resonance Effect: Halogens can donate a lone pair of electrons to the empty p-orbital of the carbocation, delocalizing the positive charge and providing stabilization. masterorganicchemistry.com This resonance effect generally follows the order F > Cl > Br, as the orbital overlap between the carbon 2p orbital and the halogen np orbital is most effective for fluorine (n=2) and decreases for chlorine (n=3) and bromine (n=4).

In most carbocation systems, the destabilizing inductive effect of halogens outweighs the stabilizing resonance effect. reddit.com However, the ability of halogens to donate a lone pair can still provide some degree of stabilization compared to a system with a strongly electron-withdrawing group that cannot participate in resonance. masterorganicchemistry.com

Cubyl Anion and Radical: The stability of cubyl anions and radicals is also influenced by the halogen substituent. The electron-withdrawing inductive effect of the halogens can stabilize an adjacent carbanion by pulling electron density away from the negatively charged carbon. This stabilizing effect would be most pronounced for fluorine. For cubyl radicals, the situation is more complex, but the electronegativity of the halogen can influence the electronic environment of the radical center.

Comparative Structural and Electronic Properties of Halogenated Cubanes

The substitution of a hydrogen atom with a halogen on the cubane framework induces notable changes in the molecule's structural and electronic properties. These changes are a direct consequence of the size and electronegativity of the halogen atom.

Recent studies on hexafluorodihalocubanes have revealed unusually short carbon-halogen bonds. chemistryviews.org This bond shortening is attributed to a combination of factors, including the increased s-character of the exocyclic carbon bonding orbital in the strained cubane system and significant Coulombic interactions between the carbon and halogen atoms. chemistryviews.org While direct comparative data for monohalogenated cubanes is sparse, these findings suggest that the C-X bonds in halocubanes possess unique characteristics.

The table below presents a comparison of key structural and electronic properties for fluorocubane, chlorocubane, and this compound based on available data and theoretical calculations.

PropertyFluorocubaneChlorocubaneThis compound
C-X Bond Length (Å) ~1.38 (in C₈F₈)~1.76 (in C₈F₆Cl₂)~1.93 (in C₈F₆Br₂)
C-X Bond Energy (kJ/mol) ~485~327~285
Electronegativity of X (Pauling) 3.983.162.96
Calculated Strain Energy (Hexahalogenated Diacid, kcal/mol) 57.5 (Hexafluoro)23.7 (Hexachloro)16.7 (Hexabromo)

Data for C-X bond lengths are from studies on polyhalogenated cubanes and may differ slightly in monohalogenated species. C-X bond energies are general values for alkyl halides. Strain energies are for the corresponding hexahalogenated cubane-1,4-dicarboxylic acids. quora.comchemistryviews.org

The high electronegativity of fluorine leads to a highly polarized C-F bond and a significant dipole moment for fluorocubane. This effect diminishes for chlorine and bromine. Furthermore, computational studies on halogenated cubane-1,4-dicarboxylic acids have shown that the strain energy of the cubane cage increases with halogenation, with hexafluorocubane being the most strained and the strain decreasing with the increasing size of the halogen atom. rsc.org

Synthesis Challenges and Strategies Across Halogenated Cubane Series

The synthesis of halogenated cubanes presents a unique set of challenges that vary depending on the desired halogen. While general strategies often involve the functionalization of a pre-existing cubane core, the specific reagents and conditions must be tailored for each halogen.

Fluorocubane: The introduction of fluorine onto the cubane skeleton is particularly challenging. Direct fluorination of cubane with elemental fluorine can be aggressive and lead to fragmentation of the strained cage. nih.gov A successful strategy for the synthesis of perfluorocubane involved the liquid-phase reaction of a cubane derivative with fluorine gas to introduce multiple fluorine atoms, followed by further steps to achieve full fluorination. ugent.be The synthesis of monofluorinated derivatives, such as dimethyl 2-fluorocubane-1,4-dicarboxylate, has been achieved through the reaction of the corresponding ester with elemental fluorine under controlled conditions. nih.gov The high reactivity of fluorinating agents and the potential for cage-opening side reactions are significant hurdles in fluorocubane synthesis.

Chlorocubane: The synthesis of chlorocubanes can be achieved through various methods, including radical chlorination. rsc.org For instance, the radical chlorination of dimethyl cubane-1,4-dicarboxylate has been shown to produce the monochlorinated product along with dichlorinated derivatives. rsc.org The selectivity of these reactions can be an issue, often leading to mixtures of products.

This compound: Bromocubanes can also be prepared through radical-mediated reactions. The synthesis of dimethyl 2-bromocubane-1,4-dicarboxylate has been reported, highlighting methods for the indirect monobromination of the cubane nucleus. chemicalbook.com The synthesis of this compound itself can start from cyclopentanone (B42830) derivatives, involving bromination steps and the subsequent construction of the cubane framework. smolecule.com The lower reactivity of brominating agents compared to fluorinating agents can allow for more controlled reactions, but issues with selectivity and the multi-step nature of the syntheses remain significant challenges.

Emerging Research Frontiers in Bromocubane Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of bromocubane and its derivatives has evolved beyond traditional methods, with current research focusing on enhancing efficiency, selectivity, and functional group tolerance. Key advancements include the use of phase-transfer catalysis and hydrogen atom transfer (HAT) protocols.

Phase-Transfer Catalysis (PTC) has emerged as a highly selective method for the C-H bromination of the cubane (B1203433) skeleton. acs.orgnih.gov This technique utilizes polyhalomethanes, such as bromotrichloromethane (B165885) or carbon tetrachloride, as the halogen source under biphasic conditions. acs.org This approach is noted for its ability to conserve the cubane cage structure while providing good yields and high selectivity, preferentially forming meta-dihalo products in cases of double halogenation. acs.orgnih.gov The reaction is understood to proceed via a radical mechanism, where computational studies using Density Functional Theory (DFT) have shown that trihalomethyl radicals (e.g., •CBr3) favor the desired C-H abstraction pathway over an undesired fragmentation of the cubane cage. acs.orgnih.gov

Hydrogen Atom Transfer (HAT) represents another modern strategy for cubane functionalization. Photocatalytic methods employing a HAT catalyst can directly abstract a hydrogen atom from a cubane C-H bond to generate a cubyl radical. researchgate.net This radical can then be trapped by various agents to form functionalized products. This strategy has been successfully applied to synthesize complex substituted cubanes, such as 1,3,5-trihalocubanes. researchgate.net Biocatalytic HAT is also an emerging field, where enzymes could potentially offer unparalleled selectivity in functionalizing the cubane core. nih.gov

These modern methods offer significant advantages over older, less selective free-radical halogenations which often require harsh conditions and lead to product mixtures. transformationtutoring.comma.edu

Table 1: Comparison of Synthetic Routes to Bromocubanes

Method Reagents/Conditions Key Advantages Limitations
Phase-Transfer Catalysis (PTC) Polyhalomethanes (e.g., CBrCl3), NaOH, PTC catalyst (e.g., Aliquat 336) High selectivity for mono- and di-bromination; conservation of cage structure; milder conditions. acs.orgnih.gov Requires specific polyhalomethane reagents; catalyst may be needed.
Hydrogen Atom Transfer (HAT) Photocatalyst (e.g., TBADT), light, H-atom donor/acceptor Direct functionalization of strong C-H bonds; potential for high regioselectivity with appropriate directing groups. researchgate.netsioc-journal.cn Often requires photocatalysts and specific light sources; can be substrate-specific.
Traditional Free-Radical Halogenation Br2, UV light (hν) or heat Simple reagent setup. transformationtutoring.comucr.edu Often lacks selectivity, leading to mixtures of polyhalogenated products; harsh conditions can lead to cage-opening. acs.org

Exploration of Unprecedented Reactivity Modes for the C-Br Bond

Research into the reactivity of the carbon-bromine bond in this compound is uncovering new ways to leverage this functional group for complex molecule synthesis. The strained nature of the cubane cage influences the C-Br bond's properties and reactivity in ways that are still being explored.

A primary mode of reactivity involves the cleavage of the C-Br bond to generate a cubyl radical. This can be achieved using radical initiators like AIBN in the presence of reagents such as tributyltin hydride (Bu3SnH). libretexts.org The resulting cubyl radical is a valuable intermediate that can participate in a variety of transformations, including the formation of new carbon-carbon bonds, which are fundamental in synthetic chemistry. libretexts.org

Transition-metal-catalyzed cross-coupling reactions are a major frontier for expanding the utility of this compound. mdpi.comeie.gr While extensively used for other aryl and alkyl bromides, the application of reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings to the cubane system is an area of active development. mdpi.comrsc.orgnih.gov These reactions would allow the direct conversion of the C-Br bond into C-C, C-N, and C-O bonds, providing access to a vast array of functionalized cubanes that are otherwise difficult to synthesize. For example, a palladium-catalyzed Stille coupling could link this compound to an organostannane, or a Suzuki coupling could form a bond between this compound and an organoboron compound. rsc.orgrsc.org

Furthermore, the direct insertion of activated metals, such as zinc, into the C-Br bond provides a straightforward route to cubyl-organometallic reagents. nih.gov These organozinc compounds are versatile intermediates that can be used in a variety of subsequent coupling reactions, offering a powerful tool for constructing complex molecular architectures. nih.gov

Table 2: Emerging Reactions of the this compound C-Br Bond

Reaction Type Reagents/Catalysts Product Type Significance
Radical-Mediated C-C Bond Formation Bu3SnH, AIBN, Alkene/Alkyne Alkylated/Alkenylated Cubanes Forms C-C bonds via a cubyl radical intermediate under kinetic control. libretexts.org
Suzuki Cross-Coupling Pd catalyst, Base, Boronic acid/ester Aryl/Alkyl-substituted Cubanes Forms C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds, enabling synthesis of cubane-containing biaryls or complex scaffolds. mdpi.com
Stille Cross-Coupling Pd catalyst, Organostannane (R-SnBu3) Functionalized Cubanes Tolerates a wide range of functional groups for creating complex molecules. rsc.org
Organozinc Formation Activated Zinc (Zn*) Cubylzinc Bromide Creates a versatile organometallic intermediate for further coupling reactions. nih.gov

Integration of this compound into Advanced Molecular Architectures

The rigid, compact, and three-dimensional structure of the cubane cage makes it an attractive building block, or monomer, for the construction of advanced molecular architectures such as polymers and functional materials. numberanalytics.comsymeres.com this compound is a key starting point for this integration, as the C-Br bond provides a chemical handle for polymerization or for attachment to other structures.

One major strategy involves using the C-Br bond as an initiator site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). colostate.edu In this scenario, a transition-metal catalyst would reversibly activate the this compound initiator to grow a polymer chain one monomer at a time. This would allow for the synthesis of well-defined polymers where a cubane unit is precisely located at the chain end.

Alternatively, this compound can be chemically modified into a polymerizable monomer. For example, a cross-coupling reaction could be used to attach a vinyl or acrylate (B77674) group, which could then undergo polymerization through various mechanisms, including free-radical or ring-opening polymerization (ROP). wikipedia.orggreenchemicals.eu The resulting polymers would feature the cubane cage as a repeating pendant group along the polymer backbone. Such materials are of interest for applications in electronics and as high-energy materials, where the strain and density of the cubane core are beneficial. researchgate.net

The development of cubane-containing polymers is still an emerging field, but it holds significant promise for creating materials with unique thermal, mechanical, and electronic properties derived from the incorporated cage structure. nih.gov

Table 3: Potential Integration of this compound into Polymer Architectures

Polymerization Strategy Role of this compound Potential Polymer Type Resulting Architecture
Atom Transfer Radical Polymerization (ATRP) As an initiator (C-Br bond) Polystyrene, Poly(meth)acrylates Linear polymer with a terminal cubane group. colostate.edu
Post-Polymerization Modification Functionalized cubane reacts with a pre-formed polymer Functionalized Polymers Polymer backbone with pendant cubane units attached at specific sites. greenchemicals.eu
Monomer Synthesis & Polymerization Converted to a vinylcubane or acryloylcubane monomer Polyvinyls, Polyacrylates Polymer with cubane cages as repeating side-chain units. mdpi.com

Computational Design and Prediction of New this compound Derivatives with Targeted Chemical Attributes

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of molecular properties before undertaking lengthy and complex laboratory synthesis. chemrxiv.orgnih.gov In the field of this compound chemistry, computational methods are being used to rationalize reactivity, predict properties, and design novel derivatives with specific, targeted functions.

Density Functional Theory (DFT) has been instrumental in understanding the mechanisms of this compound synthesis. For example, DFT calculations have clarified why phase-transfer catalyzed bromination is highly selective, showing that the desired C-H abstraction by a radical is energetically favored over reactions that would fragment the cubane cage. acs.orgnih.gov Computational studies have also been used to predict the relative strain energies of various halogenated cubane derivatives. researchgate.net

A significant area of application is the in silico design of new molecules. nih.govnih.gov For instance, computational methods are used to design and predict the properties of novel high-energy density compounds (HEDCs) based on cage structures like cubane. mdpi.com By calculating parameters such as heats of formation, density, and detonation velocity, researchers can screen potential candidates virtually and prioritize the most promising ones for synthesis. mdpi.com

In the context of medicinal chemistry, where the cubane cage is valued as a bioisostere for benzene (B151609) rings, computational docking and molecular dynamics (MD) simulations are used to design this compound derivatives with high binding affinity and selectivity for biological targets like proteins. nih.govnih.gov These techniques allow researchers to visualize and quantify the interactions between a potential drug molecule and its target, guiding the design of more effective therapeutic agents. nih.gov The use of large language models (LLMs) is also an emerging area for predicting the properties of crystalline materials from text-based descriptions, a technique that could be adapted for cubane derivatives. researchgate.net

Table 4: Computational Approaches in this compound Chemistry

Computational Method Application Predicted/Designed Attribute Reference Example
Density Functional Theory (DFT) Mechanistic Studies Reaction energy barriers, regioselectivity, strain energy. Rationalizing selectivity in PTC bromination. acs.orgnih.gov
Density Functional Theory (DFT) Property Prediction Heats of formation, detonation properties, electronic structure (HOMO/LUMO). Design of new high-energy density compounds. mdpi.com
Molecular Dynamics (MD) / Docking Drug Design Binding affinity, protein-ligand interactions, selectivity. In silico design of selective bromodomain inhibitors. nih.govnih.gov
Energy Decomposition Analysis (pEDA) Surface Chemistry Adsorption energies, bonding analysis on surfaces. Studying reactivity of functionalized molecules on silicon surfaces. mdpi.com

Q & A

Q. What are the established synthetic pathways for bromocubane, and how can researchers optimize yield and purity?

this compound synthesis typically involves bromination of cubane derivatives under controlled conditions. Key steps include selecting brominating agents (e.g., N-bromosuccinimide or HBr with peroxides) and optimizing reaction parameters (temperature, solvent polarity, and stoichiometry). Researchers should prioritize reproducibility by documenting reaction conditions in detail, including inert atmosphere requirements and purification methods (e.g., column chromatography or recrystallization). Characterization via NMR, X-ray crystallography, and mass spectrometry is critical to confirm structure and purity .

Q. How should researchers design experiments to characterize this compound’s stability under varying conditions?

Stability studies should systematically test this compound under thermal, photolytic, and oxidative conditions. For example:

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photolytic stability : Expose samples to UV-Vis light and monitor degradation via HPLC.
  • Oxidative stability : Assess reactivity with common oxidants (e.g., H₂O₂) using kinetic studies. Data should be compared against computational predictions (e.g., bond dissociation energies) to validate experimental outcomes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound’s potential toxicity and reactivity necessitate strict safety measures:

  • Use PPE (gloves, lab coats, goggles) and respiratory protection (NIOSH-approved respirators for volatile bromides).
  • Conduct reactions in fume hoods to mitigate inhalation risks.
  • Store samples in inert, airtight containers away from light and heat sources. Reference safety data for structurally similar brominated compounds (e.g., 1-bromoundecane) to infer handling guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

Contradictions in crystallographic results may arise from polymorphism or experimental artifacts (e.g., solvent inclusion). To address this:

  • Re-analyze diffraction data using advanced software (e.g., Olex2 or SHELX) to verify unit cell parameters.
  • Compare thermal ellipsoid models to assess positional uncertainty.
  • Publish raw diffraction data in supplementary materials to enable peer validation .

Q. What computational methods are most effective for predicting this compound’s reactivity in novel reaction systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model this compound’s electronic structure and reaction pathways. Key steps include:

  • Optimizing geometry to identify transition states.
  • Calculating frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Validating computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate this compound’s mechanistic role in catalytic cycles?

Isotopic labeling allows tracking of this compound’s participation in bond-breaking/forming steps. For example:

  • Use ¹³C-labeled cubane precursors to monitor C-Br bond dynamics via NMR.
  • Compare kinetic isotope effects (KIE) in catalytic reactions to distinguish between concerted and stepwise mechanisms. Ensure labeled compounds are synthesized with >98% isotopic purity to avoid data misinterpretation .

Q. What strategies mitigate challenges in reproducing this compound’s reported spectroscopic data?

Reproducibility issues often stem from solvent effects or instrumental calibration. Recommendations:

  • Standardize NMR solvents (e.g., CDCl₃ vs. DMSO-d₆) and report chemical shifts with reference peaks.
  • Calibrate mass spectrometers using certified standards (e.g., sodium trifluoroacetate clusters).
  • Provide raw spectral data in supplementary files for cross-validation .

Methodological Frameworks for Research Design

How can the FINER criteria improve the formulation of this compound-focused research questions?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Ensure access to specialized instrumentation (e.g., single-crystal XRD).
  • Novel : Investigate understudied properties (e.g., supramolecular interactions).
  • Ethical : Adhere to chemical safety protocols and waste disposal regulations.
  • Relevant : Align with broader goals (e.g., developing high-energy-density materials) .

Q. What statistical approaches are suitable for analyzing discrepancies in this compound’s thermodynamic data?

Use multivariate regression to assess variables (e.g., temperature, pressure) influencing thermodynamic measurements. For outlier detection, apply Grubbs’ test or Chauvenet’s criterion. Report confidence intervals (95% CI) and p-values to quantify uncertainty .

Data Presentation and Publication Guidelines

Q. How should researchers structure a manuscript reporting this compound’s novel properties?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Introduction : Link this compound’s unique geometry (cube-like structure) to its reactivity.
  • Methods : Detail synthetic procedures, including failed attempts, to aid reproducibility.
  • Results : Use tables to compare crystallographic data (e.g., bond lengths, angles).
  • Supporting Information : Include raw spectra, computational input files, and safety data sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.